

Commercial Suppliers and Technical Guide for 3-Bromopyridine-4-thiol

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Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

Cat. No.: B1314180

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For researchers, scientists, and drug development professionals, securing a reliable supply of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for **3-Bromopyridine-4-thiol** (CAS No. 82264-72-0), a valuable building block in medicinal chemistry and materials science. Additionally, this guide presents a representative experimental protocol for a common synthetic transformation involving bromopyridine derivatives and a logical workflow for the procurement and utilization of this chemical.

Commercial Supplier Data

The following table summarizes the available quantitative data for **3-Bromopyridine-4-thiol** from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

Supplier	Product/ Catalogue No.	CAS No.	Purity	Available Quantities	Price (USD)	Stock Status
Apollo Scientific	OR370085	82264-72-0	>98%	1g, 5g	~ngcontent -ng- c12056713 14="" _nghost- ng- c26906537 63="" class="inlin e ng-star- inserted"> 260(1g), 260 (1g) , 885 (5g)	Out of Stock[1]
Laibo Chem (via Orion Cientific)	-	82264-72-0	-	5g	-	Contact for details
Amaybio	Aladdin-B1039324-250mg	82264-72-0	≥97%	250mg	-	Contact for details
SynQuest Labs	7H61-9-00	82264-72-0	98.0%	-	Contact for Price	Contact for Availability[2]
BLD Pharmatech Ltd. (via FUJIFILM Wako)	-	82264-72-0	-	-	-	Contact for details[3]
Hangzhou J&H	-	82264-72-0	98%	-	-	Contact for details[4]

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Co., Ltd.

Experimental Protocols

While a specific protocol for the direct use of **3-Bromopyridine-4-thiol** is highly application-dependent, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for 3-bromopyridine derivatives. This protocol is adapted from procedures for similar compounds and serves as a general guideline.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between a 3-bromopyridine derivative and an arylboronic acid.

Materials:

- 3-Bromopyridine derivative (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)
- Round-bottom flask or microwave vial
- Magnetic stirrer and stir bar
- Heating mantle, oil bath, or microwave reactor
- Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

- To a dry round-bottom flask, add the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).^[5]

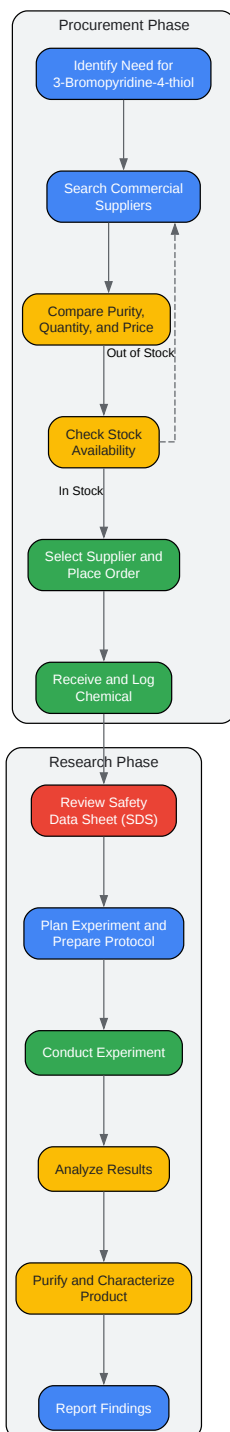
- Add the palladium catalyst (0.05 eq).[\[5\]](#)
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[\[5\]](#)
- Add the degassed solvent system to the flask.
- Stir the reaction mixture at 80-90 °C under the inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[\[5\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[\[5\]](#)
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[\[5\]](#)

Procedure (Microwave Irradiation):

- In a microwave vial, combine the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[\[5\]](#)
- Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
- Add the chosen solvent system to the vial and seal it.
- Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[\[5\]](#)
- After the reaction is complete, cool the vial to room temperature.
- Work-up and purify the product as described in the conventional heating protocol.[\[5\]](#)

Logical Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research organization from the identification of a need for a chemical like **3-Bromopyridine-4-thiol** to its final experimental application.



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Caption: Workflow from chemical sourcing to experimental reporting.

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References

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